1-isobutyl-1H-indazole-6-carboxylic acid chemical structure and properties
1-isobutyl-1H-indazole-6-carboxylic acid chemical structure and properties
1-Isobutyl-1H-indazole-6-carboxylic Acid: Structural Dynamics, Synthesis, and Applications in Kinase Inhibitor Design
Executive Summary
In the landscape of targeted therapeutics, the indazole core has emerged as a privileged scaffold. Specifically, 1-isobutyl-1H-indazole-6-carboxylic acid represents a highly engineered pharmacophore building block, instrumental in the development of p38α mitogen-activated protein kinase (MAPK) inhibitors and dual-target neuroprotective agents[1]. This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its structural design, and a self-validating synthetic protocol for its preparation.
Chemical Identity and Physicochemical Profiling
Understanding the baseline properties of 1-isobutyl-1H-indazole-6-carboxylic acid is critical for downstream drug formulation and pharmacokinetic optimization. The molecule features a rigid bicyclic indazole core, a lipophilic N1-isobutyl appendage, and a versatile C6-carboxylic acid vector[2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 1-isobutyl-1H-indazole-6-carboxylic acid |
| CAS Registry Number | 1260889-33-5 |
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.2518 g/mol |
| SMILES String | CC(Cn1ncc2c1cc(cc2)C(=O)O)C |
| Hydrogen Bond Donors | 1 (Carboxylic OH) |
| Hydrogen Bond Acceptors | 3 (N2, Carboxylic C=O, Carboxylic C-O) |
| Rotatable Bonds | 3 |
Mechanistic Role in Pharmacophore Design
As an application scientist, it is crucial to recognize that every functional group on this scaffold serves a deliberate mechanistic purpose. The rational design of this molecule perfectly complements the ATP-binding pocket of specific kinases, most notably p38α MAPK[1].
Fig 1: Pharmacophore binding model of the indazole scaffold within the p38α MAPK active site.
The Indazole Core and Hinge Region Engagement
The indazole ring is not merely a structural spacer. The N2 nitrogen must remain unsubstituted to act as a critical hydrogen bond donor. In the context of p38α MAPK, this N2 nitrogen forms a robust hydrogen bond with the backbone amide of Met109 in the hinge region[1]. Alkylation or substitution at the N2 position sterically and electronically abolishes this interaction, leading to a profound loss of kinase inhibition[1].
N1-Isobutyl Moiety: Exploiting Hydrophobic Region II
The selection of an isobutyl group at the N1 position is driven by precise spatial causality. The isobutyl fragment is perfectly sized to occupy Hydrophobic Region II (HRII) of the p38α MAPK active site, a pocket delineated by residues Val30, Ile108, Gly110, Ala111, and Asp112[1]. This hydrophobic packing drives the entropic favorability of binding, anchoring the inhibitor deeply within the kinase domain.
C6-Carboxylic Acid: The Solvent-Exposed Vector
The C6-carboxylic acid acts as a synthetic handle. In the bound state, the C6 position points outward toward the solvent channel and the Asp168-Phe169-Gly170 (DFG) pocket[1]. This allows medicinal chemists to perform amidation reactions (e.g., attaching N,N-dimethylethylenediamine) to enhance aqueous solubility and form additional electrostatic interactions with Asp168, without disrupting the core binding mode[1].
Self-Validating Synthetic Methodology
To synthesize this building block with high purity and regioselectivity, the following protocol establishes a self-validating workflow. The process relies on the regioselective N1-alkylation of methyl 1H-indazole-6-carboxylate, followed by mild saponification.
Fig 2: Self-validating synthetic workflow for 1-isobutyl-1H-indazole-6-carboxylic acid.
Phase 1: Regioselective N1-Alkylation
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Reagent Preparation : Dissolve methyl 1H-indazole-6-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Base Addition : Add cesium carbonate (Cs2CO3, 1.5 eq).
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Causality: Cs2CO3 is specifically chosen over lighter alkali bases (like K2CO3). The large, soft cesium cation creates a highly dissociated ion pair, minimizing tight coordination with the indazole nitrogens. This sterically and electronically directs the incoming electrophile toward the thermodynamically favored N1 position, suppressing unwanted N2-alkylation.
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Electrophile Addition : Dropwise addition of isobutyl bromide (1.2 eq).
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Thermal Activation & IPC (In-Process Control) : Heat the mixture to 60 °C for 12 hours.
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Self-Validation System: Perform LC-MS analysis. The reaction is validated as complete when the starting material mass peak is <1% and the primary peak corresponds to the N1-alkylated ester. The N2-isomer, if present, typically exhibits a distinct retention time on reverse-phase HPLC, allowing for immediate quality assessment.
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Workup : Quench with water, extract with ethyl acetate, and wash the organic layer extensively with brine (5x) to remove residual DMF.
Phase 2: Mild Saponification and Isolation
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Hydrolysis : Dissolve the purified intermediate in a 3:1 mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq).
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Causality: THF ensures complete dissolution of the lipophilic ester, while LiOH provides a mild nucleophilic attack that cleaves the methyl ester without risking degradation of the indazole core.
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Monitoring : Stir at 20 °C for 16 hours.
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Self-Validation System: Perform Thin-Layer Chromatography (TLC) using CH2Cl2:MeOH (10:1). The complete disappearance of the high-Rf ester spot and the emergence of a baseline/low-Rf acid spot validates successful saponification.
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Acidification : Acidify the aqueous layer with 1M HCl to pH 3.0.
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Causality: The pKa of the indazole-6-carboxylic acid is approximately 4.5. Driving the pH down to 3.0 ensures complete protonation of the carboxylate, resulting in the quantitative precipitation of the free acid.
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Isolation : Filter the resulting white precipitate, wash with cold water, and dry under vacuum to yield pure 1-isobutyl-1H-indazole-6-carboxylic acid.
Advanced Therapeutic Applications
The 1-isobutyl-1H-indazole-6-carboxylic acid scaffold is the foundational cornerstone for several advanced therapeutics:
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p38α MAPK Inhibitors : It is the core precursor for Emprumapimod (Neflamapimod, ARRY-371797), a potent inhibitor developed for LMNA-related dilated cardiomyopathy and neuroinflammation[1][3]. The synthesis of such clinical candidates often involves functionalizing the 5-position (e.g., via copper-catalyzed biaryl ether formation) before final amidation of the C6-carboxylic acid[3].
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Dual-Target Neurotherapeutics : Recent innovations have utilized this scaffold to design first-in-class dual inhibitors targeting both butyrylcholinesterase (BChE) and p38α MAPK. These multi-target directed ligands (MTDLs) are engineered to simultaneously combat cholinergic deficit and neuroinflammation in Alzheimer's disease[1].
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Antiviral & Anti-inflammatory Agents : Derivatives of this scaffold are also being explored in the context of broad-spectrum viral infections (e.g., Pneumoviridae) where modulating the host's inflammatory kinase cascade provides a therapeutic advantage[4].
References
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1-isobutyl-1H-indazole-6-carboxylic acid | 1260889-33-5 | C12H14N2O2 | Appchem. appchemical.com. 5
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Targeting Neuroinflammation and Cognitive Decline: First-in-Class Dual Butyrylcholinesterase and p38α Mitogen-Activated Protein Kinase Inhibitors - PMC. nih.gov. 1
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Development and Scale-Up of a Key Copper-Catalyzed Biaryl Ether Formation for the Multikilogram Synthesis of Emprumapimod - ACS Publications. acs.org. 3
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US11963967B2 - Phospholipid compounds and uses thereof - Google Patents. google.com. 4
